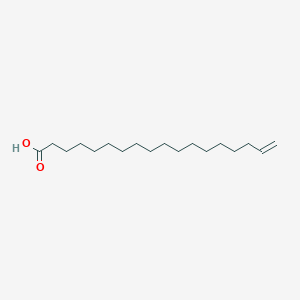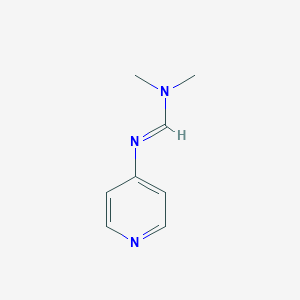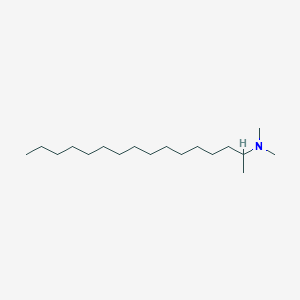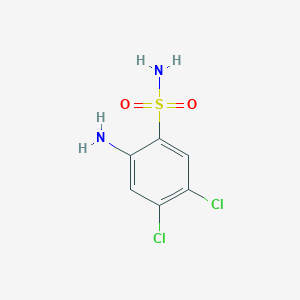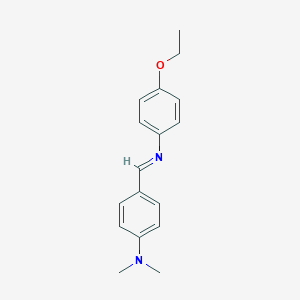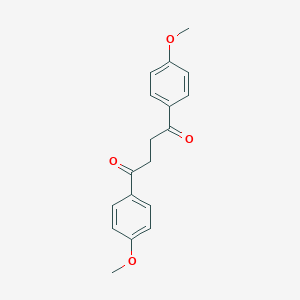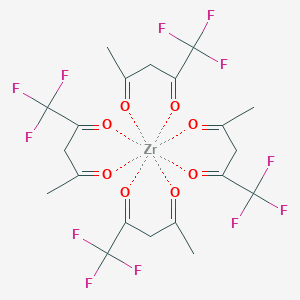
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a useful research compound. Its molecular formula is C20H16F12O8Zr and its molecular weight is 707.6 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structure of Lithium 3-Trifluoromethyl-1,3-diketonates
Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been successfully synthesized, showcasing the unique crystal structures of lithium (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)- and (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olates. The compounds exhibit a polymeric structure with varying lithium coordination modes, involving chelation and the formation of oxygen bridges by the 1,3-diketonate group, interlinking different types of lithium atoms (Slepukhin et al., 2019).
New Volatile Zirconium(IV) Complex
A novel zirconium(VI) complex featuring fluorinated methoxy substituted β-diketonate (ZrL4) has been developed. The compound demonstrates stability, sublimating without decomposition at a relatively low pressure and temperature. The molecular crystal structure consists of mononuclear ZrL4 molecules, with zirconium atom coordination formed by eight oxygen atoms of four β-diketonate ligands, shaping into a square antiprism. The compound's thermal properties were thoroughly examined, revealing its potential for various applications (Krisyuk et al., 2017).
Thermogravimetric Study of Zirconium and Hafnium Oxides Fluorination
Research on dry fluorination routes to produce ZrF4, a potential intermediate for nuclear-grade zirconium metal production, has been conducted. The reaction of pure ZrO2 with anhydrous hydrogen fluoride was explored, indicating the successful formation of ZrF4 and HfF4. The findings from thermogravimetric experiments show stoichiometric formation of ZrF4 at specific temperatures, offering insights into the production of nuclear-grade zirconium metal (Vilakazi et al., 2012).
Catalytic and Material Applications
Fatty Acid Capped, Metal Oxo Clusters
Fatty acid capped, metal oxo clusters of types M6O4(OH)4(OOCR)12 (M = Zr or Hf) are highlighted as valuable components for materials science. These clusters, with their high solubility and non-crystalline nature, were analyzed using advanced techniques like X-ray total scattering and Pair Distribution Function analysis. The clusters exhibit a high catalytic performance and are positioned as promising materials for various applications due to their precise structure and enhanced reaction rates (Van den Eynden et al., 2022).
Propiedades
IUPAC Name |
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHZWGGPPBCMA-UVSRJUEXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F12O8Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


